molecular formula C11H13IO B12446896 3-(4-Tetrahydropyranyl)iodobenzene

3-(4-Tetrahydropyranyl)iodobenzene

Cat. No.: B12446896
M. Wt: 288.12 g/mol
InChI Key: PNPCNJFCXJJITG-UHFFFAOYSA-N
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Description

3-(4-Tetrahydropyranyl)iodobenzene is an organic compound that features an iodobenzene moiety attached to a tetrahydropyranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aniline with hydrochloric acid and sodium nitrite to form a diazonium salt, which is then treated with potassium iodide to produce iodobenzene . The tetrahydropyranyl group can be introduced through a hydroalkoxylation reaction using appropriate catalysts such as platinum or lanthanide triflates .

Industrial Production Methods

Industrial production of 3-(4-Tetrahydropyranyl)iodobenzene may involve large-scale iodination reactions followed by the introduction of the tetrahydropyranyl group using efficient catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tetrahydropyranyl)iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Tetrahydropyranyl)iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Tetrahydropyranyl)iodobenzene involves its reactivity as an aryl iodide. The iodine atom can undergo oxidative addition to metal catalysts, facilitating various coupling reactions. The tetrahydropyranyl group provides stability and solubility, enhancing the compound’s reactivity in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tetrahydropyranyl)iodobenzene is unique due to the combination of the iodobenzene and tetrahydropyranyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and other applications.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

4-(3-iodophenyl)oxane

InChI

InChI=1S/C11H13IO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2

InChI Key

PNPCNJFCXJJITG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)I

Origin of Product

United States

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